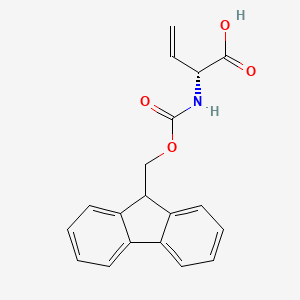
Ethyl 4-iodo-3-isopropylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-iodo-3-isopropylbenzoate is an organic compound with the molecular formula C₁₂H₁₅IO₂ It is a derivative of benzoic acid, where the hydrogen atom at the para position is substituted with an iodine atom, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-iodo-3-isopropylbenzoate typically involves the esterification of 4-iodo-3-isopropylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-3-isopropylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the isopropyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the ester group.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted benzoates.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include primary alcohols.
Scientific Research Applications
Ethyl 4-iodo-3-isopropylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-iodo-3-isopropylbenzoate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-iodo-3-isopropylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-3-isopropylbenzoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity and physical properties.
Ethyl 4-chloro-3-isopropylbenzoate: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.
Ethyl 4-fluoro-3-isopropylbenzoate: Contains a fluorine atom instead of iodine. It has higher stability and lower reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties, such as higher reactivity in substitution reactions and the ability to form halogen bonds.
Properties
Molecular Formula |
C12H15IO2 |
|---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
ethyl 4-iodo-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H15IO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
VIKYSTXECQFSDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
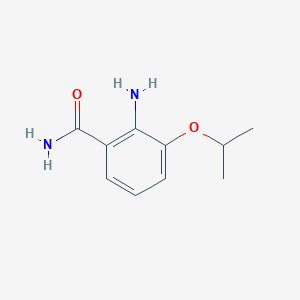

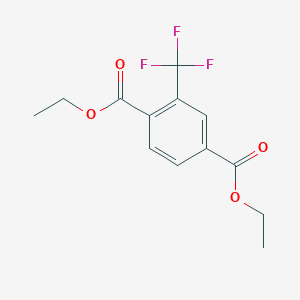
![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/structure/B13657694.png)
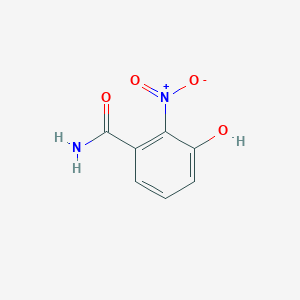
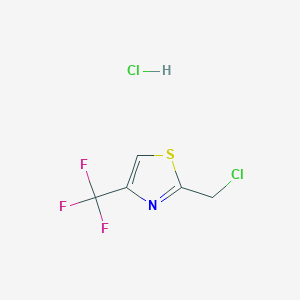
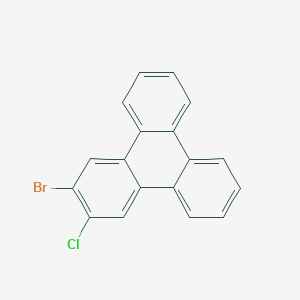
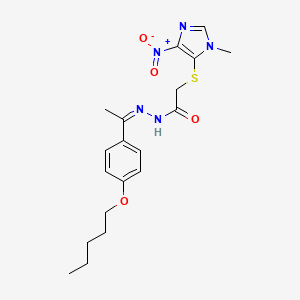
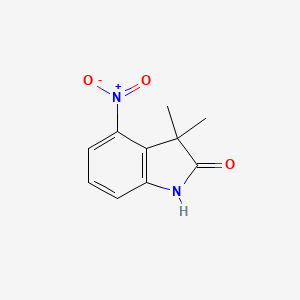
![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)
